
4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexylmethylsulfamoyl group and a 4-methyl-1,3-thiazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyclohexylmethylsulfamoyl Group: This step involves the reaction of the benzamide with cyclohexylmethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methyl-1,3-Thiazol-2-yl Group: The final step involves the reaction of the intermediate product with 4-methyl-1,3-thiazol-2-ylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzamide and thiazole rings.
Reduction: Reduced forms of the sulfonamide and thiazole groups.
Substitution: Substituted derivatives at the sulfonamide or thiazole positions.
Scientific Research Applications
4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methyl-1,3-thiazol-2-yl)sulfamoyl]benzoic acid
- (4-methyl-1,3-thiazol-2-yl)methanamine
Uniqueness
4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the cyclohexylmethylsulfamoyl and 4-methyl-1,3-thiazol-2-yl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
606134-87-6 |
|---|---|
Molecular Formula |
C18H23N3O3S2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H23N3O3S2/c1-13-12-25-18(20-13)21-17(22)15-7-9-16(10-8-15)26(23,24)19-11-14-5-3-2-4-6-14/h7-10,12,14,19H,2-6,11H2,1H3,(H,20,21,22) |
InChI Key |
HMMNLVVJRZOBOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


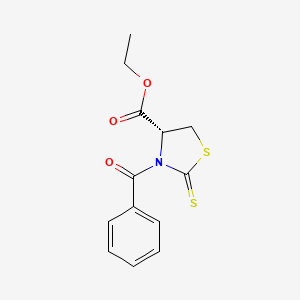
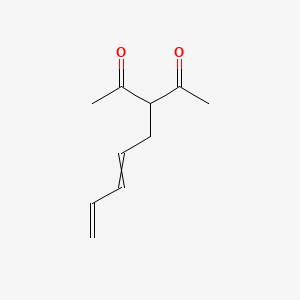
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
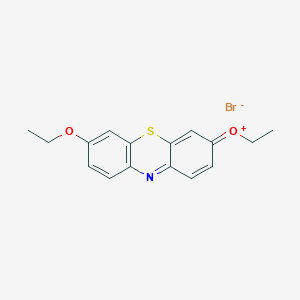
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
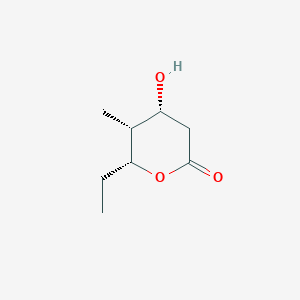
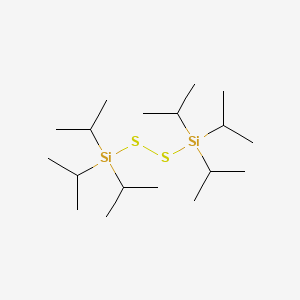

![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)


![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
